2-[Cyano(hydroxy)acetyl]benzoic acid
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Overview
Description
2-[Cyano(hydroxy)acetyl]benzoic acid is an organic compound that features a cyano group, a hydroxy group, and an acetyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(hydroxy)acetyl]benzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of benzoic acid derivatives. This process typically requires the use of cyanoacetic acid or its esters as starting materials, which react with benzoic acid under specific conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(hydroxy)acetyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-[Cyano(hydroxy)acetyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Cyano(hydroxy)acetyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoacetylbenzoic acid
- 2-Hydroxyacetylbenzoic acid
- 2-Cyanobenzoic acid
Uniqueness
2-[Cyano(hydroxy)acetyl]benzoic acid is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
618381-16-1 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(2-cyano-2-hydroxyacetyl)benzoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-8(12)9(13)6-3-1-2-4-7(6)10(14)15/h1-4,8,12H,(H,14,15) |
InChI Key |
KINIRXAPVQHTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)O)C(=O)O |
Origin of Product |
United States |
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